molecular formula C18H32N2O2 B4583915 2-{2-[4-(2-adamantyl)-1-piperazinyl]ethoxy}ethanol

2-{2-[4-(2-adamantyl)-1-piperazinyl]ethoxy}ethanol

Cat. No. B4583915
M. Wt: 308.5 g/mol
InChI Key: UPWMDDUHENBZOJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-{2-[4-(2-adamantyl)-1-piperazinyl]ethoxy}ethanol involves multiple steps, starting from basic precursors to achieve the target molecule. For example, Saadatjoo et al. (2016) detailed the synthesis of a carbon-14 analog of a similar compound through a five-step process from [carboxy-14C]anthranilic acid, emphasizing the importance of selecting appropriate precursors and conditions for the synthesis of complex molecules (Saadatjoo, Javaheri, Saemian, & Amini, 2016).

Molecular Structure Analysis

Molecular structure analysis of compounds with adamantyl and piperazinyl groups reveals the importance of functional groups and substituents in determining the molecule's properties and reactivity. El-Emam et al. (2012) conducted quantum chemical calculations on a novel compound with piperazine and adamantyl substituents, highlighting how the molecular structure, including the HOMO-LUMO gap and electrostatic potential map, influences its chemical behavior and potential applications (El-Emam, Al-Tamimi, Al-rashood, Misra, Narayan, Prasad, & Sinha, 2012).

Chemical Reactions and Properties

Chemical reactions involving 2-{2-[4-(2-adamantyl)-1-piperazinyl]ethoxy}ethanol derivatives demonstrate the compound's versatility. For instance, compounds with adamantyl and piperazine groups have been shown to undergo various chemical reactions, leading to products with significant biological activity. The study by El-Emam et al. (2004) on the synthesis and activity of certain oxadiazoles and oxadiazoline thiones showcases the reactivity of these compounds and their potential for yielding biologically active derivatives (El-Emam, Al-Deeb, Al-Omar, & Lehmann, 2004).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and stability, are crucial for their handling and potential applications. The synthesis and characterization process often provides insights into these properties, as demonstrated by the work on similar compounds. For example, the refinement of a compound's structure at different temperatures provided insights into the disorder within the adamantyl group and its impact on the compound's physical properties (Perrakis, Schneider, Antoniadou-Vyzas, Dauter, & Hamodrakas, 1996).

Chemical Properties Analysis

The chemical properties, such as reactivity towards different reagents, stability under various conditions, and the ability to undergo specific reactions, are key to understanding a compound's utility. Studies like the one by Alford et al. (1972) on the carboxylation of similar compounds provide valuable data on their reactivity and the influence of substituents on their chemical behavior (Alford, Cuddy, Grant, & Mckervey, 1972).

Scientific Research Applications

Ethanol Metabolism and Detection in Biological Matrices

  • Ethyl Glucuronide as a Marker of Alcohol Consumption : Research has identified ethyl glucuronide (EtG) as a direct, non-volatile, water-soluble metabolite of ethanol, which can be detected in body fluids, hair, and post-mortem material for extended periods after ethanol is eliminated from the body. This property makes EtG a valuable biomarker for monitoring alcohol consumption and potential abuse (Alt et al., 2000).

  • Detection of Ethanol Exposure in Neonates : A study on ethyl glucuronide (EtG) and ethyl sulfate (EtS) concentration in meconium and maternal and neonatal hair explored these compounds as potential markers for intrauterine exposure to ethanol. This research highlights the application of such biomarkers in forensic and clinical toxicology to assess ethanol exposure during pregnancy (Morini et al., 2010).

  • Fatty Acid Ethyl Esters in Hair as Markers of Alcohol Consumption : The use of fatty acid ethyl esters (FAEEs) in hair analysis provides another method for the long-term detection of alcohol consumption. This approach is used to differentiate between social drinkers, abstainers, and chronic alcohol users, offering a non-invasive means to monitor alcohol intake over extended periods (Auwärter et al., 2001).

properties

IUPAC Name

2-[2-[4-(2-adamantyl)piperazin-1-yl]ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N2O2/c21-6-8-22-7-5-19-1-3-20(4-2-19)18-16-10-14-9-15(12-16)13-17(18)11-14/h14-18,21H,1-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPWMDDUHENBZOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCCO)C2C3CC4CC(C3)CC2C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[4-(2-Adamantyl)-1-piperazinyl]ethoxy}ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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